

Toxicological Profile of Loratadine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Loratadine N-oxide*

Cat. No.: *B563890*

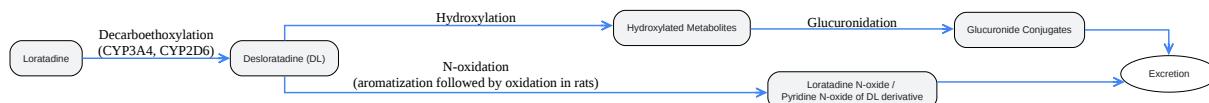
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. This technical guide provides a comprehensive overview of the available toxicological data for **Loratadine N-oxide**. Due to the limited direct toxicological studies on this specific metabolite, this document synthesizes information from studies on the parent drug, loratadine, its primary active metabolite, desloratadine, and the general toxicological principles of aromatic N-oxides. This guide aims to provide a consolidated resource for researchers and professionals in drug development and safety assessment.

Introduction


Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic conditions.^[1] Following administration, loratadine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.^[2] One of the metabolic pathways involves the formation of **Loratadine N-oxide**. Specifically, in male rats, a pyridine-N-oxide derivative of desloratadine (the major active metabolite of loratadine) has been identified as a major circulating metabolite. Given its presence as a metabolite, understanding the toxicological profile of **Loratadine N-oxide** is crucial for a complete safety assessment of loratadine.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[3]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate	[5]
CAS Number	165739-62-8	[6]
Molecular Formula	C ₂₂ H ₂₃ ClN ₂ O ₃	[6]
Molecular Weight	398.9 g/mol	[6]
Physical State	Solid	
Solubility	No data available	
Melting Point	No data available	

Pharmacokinetics and Metabolism

Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[7] The primary biotransformation pathway is the decarboethoxylation to form desloratadine (DL). Subsequent metabolic steps include hydroxylation and N-oxidation. In male rats, the piperidine ring of a desloratadine derivative is aromatized and then oxidized to a pyridine-N-oxide, which becomes a major circulating metabolite. Lower levels of this pyridine-N-oxide metabolite are observed in female rats.

[Click to download full resolution via product page](#)

Metabolic Pathway of Loratadine.

Toxicological Profile

Direct toxicological data for **Loratadine N-oxide** is scarce. Safety Data Sheets (SDS) for **Loratadine N-oxide** state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and no specific hazards are identified. Therefore, the toxicological assessment largely relies on data from its parent compound, loratadine, and its primary metabolite, desloratadine, as well as the general toxicological properties of aromatic N-oxides.

Acute Toxicity

No specific acute toxicity studies (e.g., LD50) for **Loratadine N-oxide** were identified in the public domain. For the parent compound, loratadine, no adverse effects were observed after a single acute ingestion of 160 mg.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for **Loratadine N-oxide** were found. For desloratadine, the primary toxicity finding in 3-month studies in mice, rats, and monkeys was systemic phospholipidosis in multiple organs.[\[8\]](#)

Desloratadine Sub-chronic Toxicity	
Species	Findings
Mice	Phospholipidosis at 96 mg/kg/day; mortality at 192 mg/kg/day after two months. [8]
Rats	The No-Observed-Adverse-Effect Level (NOAEL) in a 3-month study was 3 mg/kg in females and 30 mg/kg in males. The primary toxicity was systemic phospholipidosis, with kidney and epididymis as target organs. [8]
Monkeys	The NOAEL in a 3-month study was 12 mg/kg, with systemic phospholipidosis being the main finding. [8]

Genotoxicity

There are no available genotoxicity studies specifically for **Loratadine N-oxide**.

Genotoxicity studies conducted with desloratadine, including the Ames test, a chromosomal aberration assay in human lymphocytes, and an in vivo mouse micronucleus test, were all negative.[9]

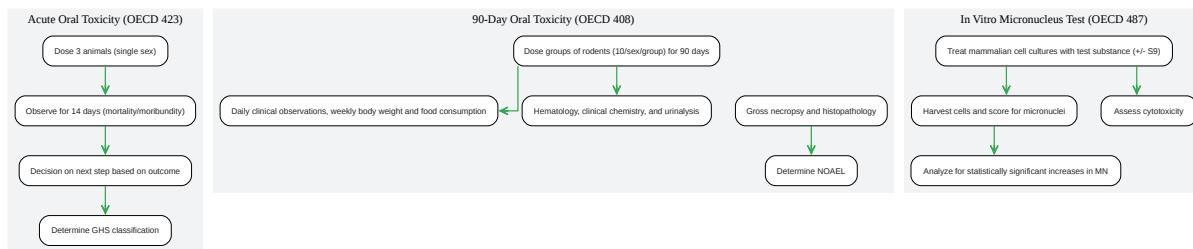
A study on loratadine showed that it induced a significant increase in micronuclei (MN) at concentrations of 15 and 25 µg/ml and in chromosomal aberrations (CA) at 15 µg/ml in cultured human peripheral blood lymphocytes.[10] The study also noted a decrease in the mitotic index at higher concentrations, suggesting some cytotoxic potential.[10]

Aromatic N-oxides as a class have been considered as potentially alerting for mutagenicity, though the scientific rationale has been questioned and the general class alert has been downgraded.[11] Specific subclasses of aromatic N-oxides, however, may still be considered as alerts.[11]

Carcinogenicity

No carcinogenicity studies have been conducted on **Loratadine N-oxide**. Carcinogenicity studies with loratadine in rats showed an increase in hepatocellular tumors.[12] However, a 2-year dietary study in mice with desloratadine did not show a significant increase in the incidence of any tumors.[8]

Reproductive and Developmental Toxicity


No reproductive or developmental toxicity data for **Loratadine N-oxide** is available. Desloratadine was not found to be teratogenic in rats and rabbits, but it did cause embryocidal and fetal toxicity in rats at certain doses.[9]

In Vitro Cytotoxicity

A study on loratadine demonstrated cytotoxic effects on human peripheral blood lymphocytes, indicated by a significant decrease in the mitotic index at concentrations of 15 and 25 µg/ml. [10] Another study reported an IC50 of 42.35 ± 3.14 µg/mL for free loratadine against MCF-7 breast cancer cell lines.[13]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of new chemical entities are provided by the Organisation for Economic Co-operation and Development (OECD). The following are general workflows for key toxicity studies.

[Click to download full resolution via product page](#)

General Experimental Workflows for Toxicity Testing.

Discussion and Conclusion

The toxicological profile of **Loratadine N-oxide** is not well-characterized through direct studies. The available Safety Data Sheets suggest a low acute toxicity profile. As a metabolite, its potential for toxicity is linked to the overall safety profile of the parent drug, loratadine.

The genotoxicity findings for loratadine in one in vitro study warrant further investigation to understand the potential risks, if any, associated with its metabolites, including the N-oxide. However, the negative genotoxicity results for the major active metabolite, desloratadine,

provide some reassurance. The general classification of aromatic N-oxides as a class with downgraded concern for mutagenicity also suggests a lower likelihood of this specific endpoint being a major issue for **Loratadine N-oxide**.

The primary toxicity observed with the parent compound and its major metabolite is phospholipidosis in animal models. It is plausible that **Loratadine N-oxide** could contribute to this effect, but without specific studies, this remains speculative.

In conclusion, while there are no glaring signals for high toxicity based on the available information, a comprehensive toxicological evaluation of **Loratadine N-oxide**, including in vitro genotoxicity and cytotoxicity assays, would be necessary to definitively characterize its safety profile. Future research should focus on isolating or synthesizing sufficient quantities of **Loratadine N-oxide** to perform these critical toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Loratadine N-Oxide | CAS 165739-62-8 | LGC Standards [lgcstandards.com]
- 6. Loratadine N-oxide | C22H23ClN2O3 | CID 29982763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Toxicological Profile of Loratadine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563890#toxicological-profile-of-loratadine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com